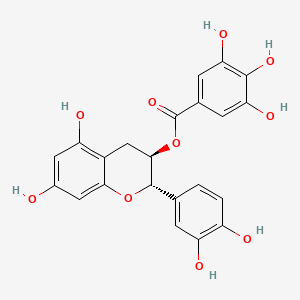

(-)-Catechin gallate

Content Navigation

Using EGCG as a proxy leads to data distortion from heat-induced epimerization. (-)-Catechin gallate, the thermodynamically stable trans-isomer, ensures assay consistency.

- Ki: 90 µM for GLUT4 - ideal reference inhibitor for glucose transport and methylglucose uptake assays.

- Outperforms EGCG in cholesterol micelle precipitation and pancreatic tumor cell suppression.

- Essential analytical standard for quantifying thermal processing markers in tea and beverage QC.

Rigorous stereochemical purity guaranteed for reproducible research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(-)-Catechin gallate (CG) is a naturally occurring 2,3-trans flavan-3-ol gallate ester and a critical heat-epimerized derivative of (-)-epicatechin gallate (ECG)[1]. While (-)-epigallocatechin gallate (EGCG) dominates general polyphenol procurement, CG is specifically sought for its distinct stereochemical stability and enhanced performance in targeted metabolic and oncological models[2]. Characterized by a thermodynamically stable trans-configuration, CG provides a reliable baseline for high-temperature formulations and extended in vitro assays where cis-catechins rapidly degrade or epimerize [1]. Its unique binding kinetics make it an essential analytical standard for quantifying thermal processing markers in tea extracts and a high-value bioactive for specialized receptor inhibition assays, including VEGFR2 and GLUT4 [3].

Research Fit

References

- [1] Wang, R., et al. (2017). Stability of tea polyphenols solution with different pH at different temperatures. International Journal of Food Properties, 20(1), 1-18.

- [2] Kürbitz, C., et al. (2011). Epicatechin gallate and catechin gallate are superior to epigallocatechin gallate in growth suppression and anti-inflammatory activities in pancreatic tumor cells. Cancer Science, 102(4), 728-734.

- [3] Strobel, P., et al. (2005). Myricetin, quercetin and catechin-gallate inhibit glucose uptake in isolated rat adipocytes. Biochemical Journal, 386(Pt 3), 471-478.

Procuring the more abundant EGCG or the direct isomer ECG as substitutes for (-)-Catechin gallate fundamentally compromises assay reproducibility and formulation efficacy. Under standard thermal processing (e.g., autoclaving at 120°C) or physiological pH incubation, cis-catechins like ECG and EGCG undergo rapid epimerization into their trans-counterparts (CG and GCG), shifting the active compound profile mid-experiment [1]. Furthermore, stereospecific binding requirements mean that EGCG significantly underperforms CG in specific functional assays, such as cholesterol micelle precipitation [2] and pancreatic tumor cell growth suppression [3]. Buyers relying on EGCG as a universal catechin proxy will experience distorted pharmacokinetic data and suboptimal bioactivity in models requiring the specific spatial orientation of the 2,3-trans gallate moiety.

Substitution Risk

References

- [1] Wang, R., et al. (2017). Stability of tea polyphenols solution with different pH at different temperatures. International Journal of Food Properties, 20(1), 1-18.

- [2] Ikeda, I., et al. (2003). Heat-Epimerized Tea Catechins Rich in Gallocatechin Gallate and Catechin Gallate Are More Effective To Inhibit Cholesterol Absorption than Tea Catechins Rich in Epigallocatechin Gallate and Epicatechin Gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

- [3] Kürbitz, C., et al. (2011). Epicatechin gallate and catechin gallate are superior to epigallocatechin gallate in growth suppression and anti-inflammatory activities in pancreatic tumor cells. Cancer Science, 102(4), 728-734.

Superior Anti-Proliferative Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Models

In comparative in vitro studies on human pancreatic ductal adenocarcinoma (PDAC) cell lines (PancTu-I, Panc1, Panc89, and BxPC3), (-)-catechin gallate (CG) demonstrated significantly stronger dose- and time-dependent anti-proliferative and anti-inflammatory activities than the industry-standard EGCG [1]. Western blot analyses confirmed that CG more potently modulated cell cycle regulatory proteins (cyclins and CDKs) and inhibited TNFα-induced NF-κB activation compared to EGCG-treated cells [1].

| Evidence Dimension | Anti-proliferative and anti-inflammatory activity in PDAC cells |

| Target Compound Data | Strong suppression of PDAC proliferation and IL-8/uPA secretion |

| Comparator Or Baseline | (-)-Epigallocatechin gallate (EGCG) (Weak/moderate suppression) |

| Quantified Difference | CG exerts significantly stronger growth suppression and cell cycle modulation than EGCG. |

| Conditions | In vitro human PDAC cell lines (PancTu-I, Panc1, Panc89, BxPC3) |

For oncology researchers screening for potent NF-κB inhibitors or PDAC suppressors, CG provides a substantially more active scaffold than the commonly procured EGCG.

Enhanced Cholesterol Precipitation and Micellar Solubility Reduction

The stereochemistry of catechins directly impacts their ability to disrupt lipid micelles. Research indicates that the heat-epimerized 2,3-trans catechins, specifically (-)-catechin gallate (CG), are more effective at precipitating cholesterol from mixed micelles than their 2,3-cis precursors, such as ECG and EGCG[1]. In comparative assays, the addition of CG resulted in superior reduction of micellar cholesterol solubility, correlating with enhanced inhibition of lymphatic cholesterol absorption in vivo [1].

| Evidence Dimension | Micellar cholesterol precipitation efficacy |

| Target Compound Data | High precipitation efficacy at 2 mM |

| Comparator Or Baseline | (-)-Epicatechin gallate (ECG) and EGCG (Lower precipitation efficacy) |

| Quantified Difference | CG is significantly more effective at precipitating cholesterol than its epi-isomer ECG at equivalent 2 mM concentrations. |

| Conditions | In vitro artificial micelle solutions and in vivo lymphatic absorption models |

Formulators of hypocholesterolemic functional ingredients should prioritize CG over standard green tea extracts due to its superior capacity to block cholesterol absorption.

Thermodynamic Stability and Resistance to Epimerization During Thermal Processing

Catechins with a 2,3-cis structure (like ECG and EGCG) are thermodynamically unstable and rapidly epimerize to their 2,3-trans isomers (CG and GCG) when exposed to high temperatures or elevated pH [1]. Because (-)-catechin gallate already possesses the thermodynamically favored 2,3-trans configuration, it exhibits a significantly lower rate of structural isomerization under thermal stress compared to epicatechins, preventing mid-assay degradation [1].

| Evidence Dimension | Thermodynamic stability and isomerization rate |

| Target Compound Data | High structural retention under thermal stress (2,3-trans configuration) |

| Comparator Or Baseline | (-)-Epicatechin gallate (ECG) and EGCG (2,3-cis configuration) |

| Quantified Difference | Up to 50% of cis-catechins epimerize to trans-catechins (like CG) within 20 minutes at 120°C, while trans-catechins remain structurally stable. |

| Conditions | Aqueous solutions subjected to autoclaving (120°C for 20 min) or prolonged heating at 100°C |

For high-temperature manufacturing processes or long-term incubation assays, utilizing CG ensures the active compound remains structurally consistent, preventing data artifacts caused by mid-assay epimerization.

Targeted Competitive Inhibition of the GLUT4 Transporter

Beyond general antioxidant activity, (-)-catechin gallate serves as a highly specific molecular probe for metabolic research. It acts as a competitive inhibitor of the facilitative glucose transporter GLUT4, effectively blocking methylglucose uptake in isolated adipocytes [1]. With a precisely defined inhibition constant, CG provides a reliable benchmark for evaluating glucose transport modulators, a property not uniformly quantified across all non-galloylated catechins[1].

| Evidence Dimension | GLUT4 competitive inhibition kinetics |

| Target Compound Data | Ki = 90 µM; IC50 = 50 µM for methylglucose uptake |

| Comparator Or Baseline | Non-galloylated catechins (Lack equivalent targeted GLUT4 inhibition data) |

| Quantified Difference | Establishes a precise 50 µM IC50 baseline for glucose uptake inhibition in adipocytes. |

| Conditions | Isolated rat adipocytes |

Procurement teams sourcing inhibitors for diabetes and metabolic syndrome models can rely on CG's quantified GLUT4 binding kinetics for assay calibration.

Thermal Processing Markers and Analytical Standards

Due to its identity as a primary heat-epimerized product of ECG, CG is essential as an analytical standard for quality control in the beverage industry, specifically for quantifying the extent of thermal processing (autoclaving/pasteurization) in canned and bottled tea drinks [1].

Oncology Drug Discovery (PDAC Models)

Given its superior anti-proliferative and anti-inflammatory activity against pancreatic ductal adenocarcinoma cell lines compared to EGCG, CG is the preferred catechin scaffold for developing targeted NF-κB inhibitors and cell-cycle modulators in pancreatic cancer research[2].

Hypocholesterolemic Functional Food Formulation

Because CG precipitates cholesterol from micelles more effectively than its cis-isomer ECG, it is highly suitable for research and formulation of dietary supplements aimed at inhibiting intestinal cholesterol absorption [3].

Metabolic Syndrome and Glucose Transport Assays

With a defined Ki of 90 µM for GLUT4, CG is an optimal reference inhibitor for in vitro assays measuring facilitative glucose transport and methylglucose uptake in adipocytes [4].

Application Selection Guide

References

- [1] Wang, R., et al. (2017). Stability of tea polyphenols solution with different pH at different temperatures. International Journal of Food Properties, 20(1), 1-18.

- [2] Kürbitz, C., et al. (2011). Epicatechin gallate and catechin gallate are superior to epigallocatechin gallate in growth suppression and anti-inflammatory activities in pancreatic tumor cells. Cancer Science, 102(4), 728-734.

- [3] Ikeda, I., et al. (2003). Heat-Epimerized Tea Catechins Rich in Gallocatechin Gallate and Catechin Gallate Are More Effective To Inhibit Cholesterol Absorption than Tea Catechins Rich in Epigallocatechin Gallate and Epicatechin Gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

- [4] Strobel, P., et al. (2005). Myricetin, quercetin and catechin-gallate inhibit glucose uptake in isolated rat adipocytes. Biochemical Journal, 386(Pt 3), 471-478.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Volume 171, Issue 3, 10 July 2007, Pages 171–180

Explore Compound Types